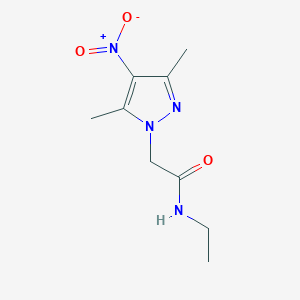
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an ethylacetamide group attached to the nitrogen atom at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:
Cyclocondensation: Reacting hydrazine with 3,5-dimethyl-2,4-dione under acidic conditions to form 3,5-dimethyl-1H-pyrazole.
Nitration: Nitrating the 3,5-dimethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the ethylacetamide group.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the ethylacetamide group.
3,5-dimethyl-1H-pyrazole: Lacks both the nitro and ethylacetamide groups.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of both the nitro and ethylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H14N4O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14) |
Clave InChI |
OTKRYMSQYVFSGC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















